3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
CAS No.: 1119471-85-0
Cat. No.: VC8048486
Molecular Formula: C14H15IN2O3
Molecular Weight: 386.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119471-85-0 |
|---|---|
| Molecular Formula | C14H15IN2O3 |
| Molecular Weight | 386.18 g/mol |
| IUPAC Name | 3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid |
| Standard InChI | InChI=1S/C14H15IN2O3/c1-8-13(15)9(2)17(16-8)7-11-6-10(14(18)19)4-5-12(11)20-3/h4-6H,7H2,1-3H3,(H,18,19) |
| Standard InChI Key | NROWMMDEJJFBFB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C)I |
| Canonical SMILES | CC1=C(C(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole ring substituted with iodine and methyl groups at the 3,4,5-positions, linked via a methylene bridge to a methoxy-substituted benzoic acid moiety. The molecular formula is C₁₄H₁₅IN₂O₃, with a molecular weight of 386.18 g/mol . The iodine atom at the pyrazole’s 4-position introduces steric bulk and polarizability, while the methoxy group on the benzene ring enhances electron-donating properties.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅IN₂O₃ | |
| Molecular Weight | 386.18 g/mol | |
| IUPAC Name | 3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid | |
| SMILES | CC1=C(C(=NN1CC2=C(C(=CC=C2)C(=O)O)OC)C)I |
Spectroscopic and Computational Data
The Standard InChIKey (NROWMMDEJJFBFB-UHFFFAOYSA-N) and InChI string provide unique identifiers for computational modeling. Density functional theory (DFT) simulations predict a planar geometry for the pyrazole ring, with the methoxy group inducing slight distortion in the benzoic acid plane .
Synthesis and Preparation
Table 2: Hypothetical Synthesis Parameters
| Step | Reagents/Conditions | Yield (Predicted) |
|---|---|---|
| 1 | Hydrazine, 3-iodopentanedione, EtOH, reflux | 65–75% |
| 2 | 4-Methoxybenzyl chloride, K₂CO₃, DMF | 50–60% |
| 3 | NaOH, H₂O/THF, 80°C | 85–90% |
Challenges in Optimization
The iodine substituent’s sensitivity to radical reactions necessitates inert atmospheres during synthesis . Additionally, steric hindrance from the 3,5-dimethyl groups may impede methylation steps, requiring excess reagents or prolonged reaction times .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a predicted boiling point of 503.3°C and density of 1.66 g/cm³, consistent with aromatic iodides . Aqueous solubility is limited (estimated <0.1 mg/mL at 25°C) due to the hydrophobic pyrazole and methoxy groups, though the carboxylic acid moiety enables salt formation for improved bioavailability.
Acid-Base Behavior
The pKa of the carboxylic acid group is 4.39, indicating moderate acidity comparable to aspirin (pKa 3.5) . Protonation occurs preferentially at the pyrazole’s N-2 position under acidic conditions, as modeled via computational chemistry.
Research Significance and Future Directions
Current studies focus on derivatizing the carboxylic acid group to amides or esters for enhanced blood-brain barrier penetration. Collaborative efforts between synthetic chemists and pharmacologists are critical to unlocking its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume